4-(4-Benzylpiperazin-1-yl)butan-1-amine
Overview
Description
4-(4-Benzylpiperazin-1-yl)butan-1-amine, or 4-Bz-PBP, is an amine compound with a variety of chemical and biological properties. It is a member of the piperazine family of compounds, and has been studied extensively in the laboratory for its potential applications in a variety of scientific and medical fields.
Scientific Research Applications
Receptor Ligand Studies
The compound has been explored for its potential as a ligand in receptor-related studies, particularly focusing on its binding affinity and activity. For example, structure-activity relationship (SAR) studies on a series of 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R) highlight the optimization of potency and the exploration of anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management (R. Altenbach et al., 2008).
Antimicrobial and Anticancer Evaluation
Compounds synthesized from 4-(4-Benzylpiperazin-1-yl)butan-1-amine have been evaluated for their antimicrobial and anticancer potentials. Studies have shown that certain synthesized compounds display higher antifungal potential compared to their antibacterial capabilities, with appreciable anticancer activity observed in some cases. This suggests the compound's utility in developing therapeutics with antimicrobial and anticancer properties (Mahak Saini et al., 2014).
Synthetic Methodologies and Chemical Studies
The compound has been used as a key precursor or intermediate in the synthesis of various significant compounds. For instance, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a crucial intermediate for imatinib, highlights the compound's role in the efficient and scalable production of medically important substances (E. Koroleva et al., 2012).
Corrosion Inhibition Studies
Investigations into the corrosion inhibition properties of derivatives related to this compound on mild steel in hydrochloric acid solution have been conducted. These studies offer insights into the compound's potential application in protecting metals from corrosion, with derivatives showing good inhibition efficiency even at low concentrations (H. Ashassi-Sorkhabi et al., 2005).
properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c16-8-4-5-9-17-10-12-18(13-11-17)14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELVPVTXKMNJMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556752 | |
Record name | 4-(4-Benzylpiperazin-1-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4487-05-2 | |
Record name | 4-(4-Benzylpiperazin-1-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-benzylpiperazin-1-yl)butan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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